molecular formula C22H22N4O4 B12153317 methyl 3-(4-(4-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate

methyl 3-(4-(4-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate

Cat. No.: B12153317
M. Wt: 406.4 g/mol
InChI Key: BEVBPEXBIOTIFH-UHFFFAOYSA-N
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Description

Methyl 3-(4-(4-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a methoxyphenyl group, an imidazo[4,5-c]pyridine core, and a benzoate ester, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(4-(4-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazo[4,5-c]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[4,5-c]pyridine ring.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction, where a suitable methoxyphenyl halide reacts with the imidazo[4,5-c]pyridine intermediate.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid or a suitable esterification reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-(4-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups within the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halides, sulfonates, and organometallic compounds are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce deoxygenated or hydrogenated products.

Scientific Research Applications

Methyl 3-(4-(4-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.

    Biological Studies: It can be used as a probe to study biological pathways and interactions at the molecular level.

    Materials Science: The compound’s properties may be exploited in the development of novel materials with specific electronic or optical characteristics.

    Industrial Applications: It can serve as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of methyl 3-(4-(4-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxylate
  • Ethyl 3-(4-(4-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate
  • Methyl 3-(4-(4-hydroxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate

Uniqueness

Methyl 3-(4-(4-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate stands out due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C22H22N4O4

Molecular Weight

406.4 g/mol

IUPAC Name

methyl 3-[[4-(4-methoxyphenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]benzoate

InChI

InChI=1S/C22H22N4O4/c1-29-17-8-6-14(7-9-17)20-19-18(23-13-24-19)10-11-26(20)22(28)25-16-5-3-4-15(12-16)21(27)30-2/h3-9,12-13,20H,10-11H2,1-2H3,(H,23,24)(H,25,28)

InChI Key

BEVBPEXBIOTIFH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(CCN2C(=O)NC4=CC=CC(=C4)C(=O)OC)NC=N3

Origin of Product

United States

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